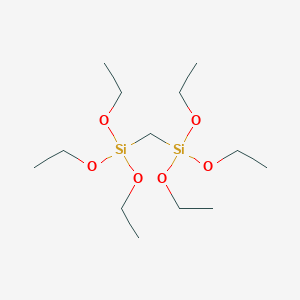

Bis(triethoxysilyl)methane

概要

説明

Bis(triethoxysilyl)methane (CAS Number: 18418-72-9) is a chemical compound with the molecular formula C13H32O6Si2 and a molecular weight of 340.56 . It is a liquid at room temperature and is commonly used as a chemical intermediate .

Synthesis Analysis

Bis(triethoxysilyl)methane can be synthesized from highly porous and transparent silicon oxycarbide (SiOC) gels . The gels are synthesized by the sol-gel technique followed by both ambient pressure and supercritical drying . The resulting anion can react with a variety of electrophiles according to nucleophilic substitution reactions .

Molecular Structure Analysis

The Bis(triethoxysilyl)methane molecule contains a total of 52 bonds. There are 20 non-H bond(s) and 14 rotatable bond(s) .

Chemical Reactions Analysis

The precursor bis(triethoxysilyl)methane can be deprotonated due to the negative hyperconjugation of the molecular orbitals of the two CH bonds with the antibonding σ* orbitals at the silicon atom . The resulting anion can react with a variety of electrophiles according to nucleophilic substitution reactions .

Physical And Chemical Properties Analysis

Bis(triethoxysilyl)methane is a colorless to almost colorless clear liquid . It has a boiling point of 114 °C/3.5 mmHg and a specific gravity of 0.98 .

科学的研究の応用

Design of Innovative Materials

BTESM is used in a new concept called “model-based research (MBR)”. In MBR, measurable physical and chemical properties of materials are mathematically modelled by explanatory parameters obtained by computer simulation from an atomistic point of view . This approach allows for the design and manipulation of innovative materials .

Enhancement of Hydrolytic Stability

BTESM, also known as bis-silanes, is used as an additive to enhance hydrolytic stability. This leads to increased product shelf life, better substrate bonding, and improved mechanical properties in coatings as well as composite applications .

Biomedical Research

BTESM is a versatile compound that has been used in various applications, including biomedical research. It can be used to develop biocompatible materials and drug delivery systems.

Separation of Propylene/Propane Mixtures

BTESM-derived silica membranes have been investigated for the separation of C3H6 and C3H8 molecules. This application is particularly relevant in the petrochemical industry.

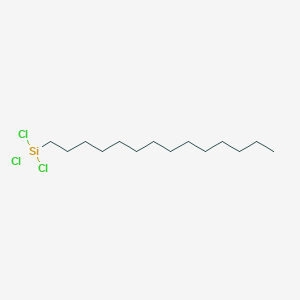

Preparation of Silsesquioxanes

Organic trichlorosilyl and trialkoxysilyl derivatives, including BTESM, represent key starting materials for the preparation of silsesquioxanes . These are hybrid organic–inorganic macromolecules that find various applications.

Surface Coatings

Silsesquioxanes, prepared using BTESM, find applications as surface coatings . These coatings can provide enhanced properties to the underlying material.

Catalyst Supports

BTESM-derived silsesquioxanes can be used as catalyst supports . These supports can enhance the performance of the catalyst in various chemical reactions.

Optoelectronic Materials

BTESM is used in the preparation of hybrid organic–inorganic macromolecules, which find applications as optoelectronic materials . These materials are used in devices that operate on the interaction of light with matter.

作用機序

Target of Action

Bis(triethoxysilyl)methane (BTESM) is primarily used in the fabrication of organosilica membranes . Its primary targets are the silica networks within these membranes .

Mode of Action

BTESM interacts with its targets by forming a coating on the silica networks . This coating is then fired at controlled temperatures to create a stable membrane structure . The organic linking ethane groups in BTESM start to thermally decompose at temperatures higher than 300 °C .

Biochemical Pathways

The key biochemical pathway involved in the action of BTESM is the sol-gel process . This process involves the transition of a system from a liquid “sol” into a solid “gel” phase. In the case of BTESM, this process is used to form a solid membrane from a liquid sol .

Pharmacokinetics

While traditional pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are not typically applicable to BTESM, it’s worth noting that the compound’s bioavailability in its target environment (i.e., the silica network) is influenced by factors such as the temperature at which the coating is fired .

Result of Action

The result of BTESM’s action is the formation of a stable, organosilica membrane with improved thermal and oxidation stability . These membranes have been shown to exhibit high selectivity values for certain gas permeation properties .

Action Environment

The action, efficacy, and stability of BTESM are influenced by several environmental factors. These include the temperature at which the BTESM coating is fired, the atmosphere in which the firing takes place, and the specific heat treatment applied . For example, firing at temperatures between 550-700 °C has been shown to enhance the thermal stability of BTESM membranes .

Safety and Hazards

将来の方向性

There is potential for the use of Bis(triethoxysilyl)methane in the design and manipulation of innovative materials . The molecular weights of a series of polysilsesquioxanes with respect to the H2O/silane molar ratio employed for the polymerization of monomers bis(triethoxysilyl)methane, ethane, ethylene, and acetylene (BTES-M, -E1, -E2, and -E3), can be modelled . This could lead to the development of new materials with specific properties .

特性

IUPAC Name |

triethoxy(triethoxysilylmethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H32O6Si2/c1-7-14-20(15-8-2,16-9-3)13-21(17-10-4,18-11-5)19-12-6/h7-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIINUVYELHEORX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H32O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430903 | |

| Record name | BIS(TRIETHOXYSILYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(triethoxysilyl)methane | |

CAS RN |

18418-72-9 | |

| Record name | BIS(TRIETHOXYSILYL)METHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,6,6-Tetraethoxy-3,7-dioxa-4,6-disilanonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

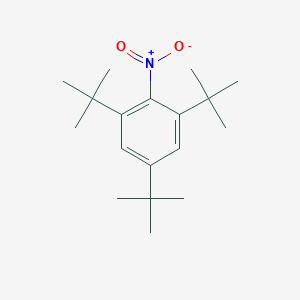

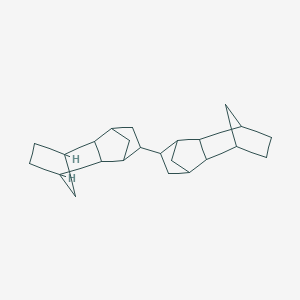

Feasible Synthetic Routes

Q & A

A: Bis(triethoxysilyl)methane acts as a building block in the formation of silica networks. Its triethoxysilyl groups (Si(OC2H5)3) undergo hydrolysis and condensation reactions, leading to the formation of siloxane (Si-O-Si) bonds. The methylene bridge (-CH2-) between the two silicon atoms acts as a spacer, influencing the network pore size and flexibility [, , ]. This control over network structure directly impacts the material's gas permeation properties, mechanical strength, and thermal stability [, , ].

A:

- 29Si NMR: This technique provides information about the silicon environment in BTESM, distinguishing between different siloxane species (T1, T2, T3) formed during hydrolysis and condensation [, ].

- FT-IR: This method reveals characteristic absorption bands associated with Si-O-Si, Si-C, C-H, and other functional groups present in BTESM and its derived materials [, ].

- Temperature: Elevated temperatures promote condensation reactions, leading to network densification and potentially affecting pore size and permeability []. Calcination temperature also influences the final structure of BTESM-derived silica membranes [].

- pH: Acidic or basic conditions catalyze the hydrolysis and condensation of BTESM. Controlling the pH is crucial for tailoring the network formation process [].

A: While BTESM itself is not typically used as a catalyst, it serves as a precursor for synthesizing materials with catalytic applications. For example, it can be used to create periodic mesoporous organosilicas (PMOs) with a controlled pore structure []. These PMOs can be further functionalized to incorporate catalytic sites like sulfonic acid groups []. These materials find applications in reactions such as:

- Esterification: Sulfonic acid-functionalized, magnetic methylene-based organosilica derived from BTESM has been successfully used as a recyclable catalyst in the esterification of carboxylic acids with alcohols for biodiesel production [].

- Knoevenagel Condensation: Amine-containing yolk-shell structured magnetic organosilica nanocomposites, derived from BTESM, exhibit high efficiency in catalyzing the Knoevenagel reaction [].

ANone: Computational chemistry techniques are valuable tools for understanding and predicting the properties of BTESM and its derivatives.

- Molecular Dynamics (MD) Simulations: These simulations can model the structural evolution of BTESM-derived networks during the sol-gel process, providing insights into the influence of factors like temperature, pH, and solvent on the final material properties [].

ANone: The structure of BTESM significantly influences the properties of the resulting materials.

- Methylene Bridge Length: Increasing the length of the alkylene bridge in bridged polysilsesquioxanes (from -CH2- in BTESM to longer chains) affects the mesostructure and porosity of the resulting materials [].

- Organic Group Substitution: Replacing the methylene bridge with other organic groups, like ethylene or benzene, alters the flexibility and pore size of the resulting silica networks, impacting their gas permeation properties [, , ].

- Metal Doping: Incorporating metal ions, such as aluminum, into BTESM-derived networks can further modify pore size and enhance gas separation performance [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![beta-d-Glucopyranose, 1-thio-, 1-[4-(methylsulfonyl)-N-(sulfooxy)butanimidate], monopotassium salt](/img/structure/B91262.png)